molecular formula C22H48BrN B1194856 Didecyldimethylammonium bromide CAS No. 2390-68-3

Didecyldimethylammonium bromide

Cat. No. B1194856
CAS RN: 2390-68-3
M. Wt: 406.5 g/mol
InChI Key: UMGXUWVIJIQANV-UHFFFAOYSA-M
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Description

Synthesis Analysis

DDAB serves as a versatile phase-transfer catalyst in various organic transformations. Its synthesis involves quaternization reactions where tertiary amines are treated with alkylating agents. This process highlights its comprehensive role in catalyzing reactions such as C- and N-alkylations, esterifications, and brominations under mild conditions, demonstrating its high efficiency and robustness in organic synthesis (Chidambaram et al., 2007).

Molecular Structure Analysis

The molecular structure of DDAB, specifically in its crystalline form, reveals intricate details about its amphiphilic nature and how it interacts in different environments. Its structure consists of bimolecular layers, indicating how DDAB molecules arrange themselves in a unique bilayer structure, which is critical for its functionality as a surfactant and catalyst (Okuyama et al., 1988).

Chemical Reactions and Properties

DDAB's chemical properties stem from its structure, enabling its use as a phase-transfer catalyst across a broad spectrum of reactions. Its efficacy in organic transformations is notable in processes like synthesis of cyclic disulfides, showcasing its catalytic versatility and the underlying chemical principles that govern its interaction with various reactants (Sonavane et al., 2008).

Physical Properties Analysis

The physical properties of DDAB, such as its phase behavior in aqueous solutions, are pivotal in understanding its functionality in different mediums. Studies utilizing differential scanning calorimetry and X-ray scattering have elucidated the thermal and structural behavior of DDAB dispersions, providing insights into its interactions at the molecular level and its ability to form bilayer structures under various conditions (Feitosa et al., 2012).

Chemical Properties Analysis

The interaction of DDAB with cyclodextrins illustrates its chemical behavior in complex formations, demonstrating its binding affinity and the resultant effects on its physicochemical properties. Such interactions are crucial for understanding DDAB's role in enhancing the efficiency of molecular encapsulation and release mechanisms (Funasaki and Neya, 2000).

Scientific Research Applications

Antibacterial and Antioxidant Study

  • Scientific Field : Pharmaceutical Science .
  • Application Summary : DDAB has been used in the formulation of new pharmaceuticals with dual functionality (antioxidant and antibacterial activity) via the principle of Pharmaceutical Deep Eutectic Solvents (PDESs) .
  • Methods of Application : The PDESs were produced and characterized using various techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and UV-Vis spectrophotometry . A panel of novel liquid formulations of DDAB was tested against a selection of pathogenic bacteria .
  • Results : The study found that PDESs can be used to produce drugs with dual functionalities. The produced PDES from (ascorbic acid: DDAB) exhibits stronger antibacterial activity against Gram-positive Staphyloccocus aureus and Staphyloccocus epidermidis than gram negatives .

Hypersensitivity Responses Study

  • Scientific Field : Immunotoxicology .
  • Application Summary : DDAB has been studied for its potential to cause irritation and hypersensitivity responses following dermal exposure .
  • Methods of Application : The sensitization potential of DDAB was evaluated using the local lymph node assay (LLNA) at concentrations ranging from 0.0625% to 2%. Immune cell phenotyping along with local and systemic IgE levels were evaluated following 4 and 14 days of dermal application .
  • Results : DDAB induced significant irritancy and a concentration-dependent increase in lymphocyte proliferation was observed. Significant and dose-responsive increases in the absolute number of B-cells, CD4 + T-cells, CD8 + T-cells, and dendritic cells in the draining lymph nodes (DLNs) were observed following 4 and 14 days of dermal exposure .

Synthesis of Multilamellar Vesicular Silica and Gold Nanoclusters

  • Scientific Field : Material Science .
  • Application Summary : DDAB can be employed as a co-surfactant to synthesize well-defined multilamellar vesicular silica with an adjustable number of layers. It can also be used as a surfactant to synthesize gold nanoclusters and nanocubes .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the sources .

Safety And Hazards

DDAB is corrosive . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

DDAB has been used to produce drugs with dual functionalities . The produced PDES from (ascorbic acid: DDAB) exhibits stronger antibacterial activity against Gram-positive Staphyloccocus aureus and Staphyloccocus epidermidis than gram negatives . One of the most interesting PDESs studied in this research was that of DDAB and ascorbic acid . This forms a eutectic which is far from the solid drugs issues and shows dual functionality like antibacterial and antioxidant activity .

properties

IUPAC Name

didecyl(dimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N.BrH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXUWVIJIQANV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20256-56-8 (Parent)
Record name Didecyldimonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046528
Record name Didecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didecyldimethylammonium bromide

CAS RN

2390-68-3
Record name Didecyl dimethyl ammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2390-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didecyldimonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didecyldimethylammonium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didecyldimethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.487
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Record name DIDECYLDIMONIUM BROMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
K Suga, T Yokoi, D Kondo, K Hayashi, S Morita… - Langmuir, 2014 - ACS Publications
… In the present study, FA assemblies modified with the cationic surfactant didecyldimethylammonium bromide (DDAB) were prepared for investigating the physicochemical …
Number of citations: 0 pubs.acs.org
M Chidambaram, SU Sonavane, J de la Zerda… - Tetrahedron, 2007 - Elsevier
Didecyldimethylammonium bromide (DDAB) has been scrutinized in comparison with traditional phase-transfer catalysts in variety of liquid–liquid reactions. It was found to be an …
Number of citations: 0 www.sciencedirect.com
Y Li, J Ling, J Xue, J Huang, X Zhou, F Wang, W Hou… - Water Research, 2022 - Elsevier
Glutaraldehyde and didecyldimethylammonium bromide (GD) is a disinfectant widely used to prevent African swine fever (ASF) in livestock farms. However, the effect of residual GD on …
Number of citations: 0 www.sciencedirect.com
L Méchin, F Dubois‐Brissonnet, B Heyd… - Journal of applied …, 1999 - academic.oup.com
… aeruginosa resistance to the bactericidal activity of the QAC compound didecyldimethylammonium bromide (DDAB), by investigating the relationship between the fatty acid …
Number of citations: 0 academic.oup.com
W Lin, D Yuan, Z Deng, B Niu… - Journal of applied …, 2019 - academic.oup.com
… We had combined glutaraldehyde with didecyldimethylammonium bromide (the related product was named as GD), and Escherichia coli and Staphylococcus aureus were used to test …
Number of citations: 0 academic.oup.com
HL Shane, E Lukomska, AB Stefaniak… - Journal of …, 2017 - Taylor & Francis
Didecyldimethylammonium bromide (DDAB) is a fourth generation dialkyl-quaternary ammonium compound (QAC) that is used in numerous products for its antimicrobial properties. …
Number of citations: 0 www.tandfonline.com
SU Sonavane, M Chidambaram, S Khalil, J Almog… - Tetrahedron …, 2008 - Elsevier
… method for the synthesis of symmetrical and unsymmetrical cyclic disulfides based on the reaction of sulfur with sodium sulfide in the presence of didecyldimethylammonium bromide (…
Number of citations: 0 www.sciencedirect.com
P del Burgo, E Aicart, E Junquera - Colloids and Surfaces A …, 2007 - Elsevier
The spontaneous formation of mixed vesicles, and their coexistence and solubilization due to the formation of mixed micelles have been investigated on the aqueous solutions of a …
Number of citations: 0 www.sciencedirect.com
W Lin, X Guan, J Cao, B Niu… - Journal of applied …, 2017 - academic.oup.com
Aims This study focuses on the bactericidal mechanism of the new combination of disinfectant glutaraldehyde‐didecyldimethylammonium bromide (GA‐DDAB) against Escherichia coli. …
Number of citations: 0 academic.oup.com
N Funasaki, S Neya - Langmuir, 2000 - ACS Publications
… In this work, we investigate the complex formation of didecyldimethylammonium bromide (DDAB) and cyclohexaamylose, cyclohepatamylose, and cyclooctamylose (α-, β-, and γ-CDs) …
Number of citations: 0 pubs.acs.org

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